molecular formula C10H10ClNO B11900916 N-(2-chlorophenyl)cyclopropanecarboxamide CAS No. 14371-98-3

N-(2-chlorophenyl)cyclopropanecarboxamide

Cat. No.: B11900916
CAS No.: 14371-98-3
M. Wt: 195.64 g/mol
InChI Key: GYCVFBXOHKLFHE-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)cyclopropanecarboxamide (CAS 14371-98-3) is a cyclopropane derivative with the molecular formula C₁₀H₁₀ClNO and a molecular weight of 195.65 g/mol . Its structure comprises a cyclopropane ring directly attached to a carboxamide group, which is further substituted with a 2-chlorophenyl moiety.

Properties

CAS No.

14371-98-3

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

N-(2-chlorophenyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H10ClNO/c11-8-3-1-2-4-9(8)12-10(13)7-5-6-7/h1-4,7H,5-6H2,(H,12,13)

InChI Key

GYCVFBXOHKLFHE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)cyclopropanecarboxamide typically involves the reaction of 2-chloroaniline with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chloroaniline+cyclopropanecarboxylic acid chlorideThis compound+HCl\text{2-chloroaniline} + \text{cyclopropanecarboxylic acid chloride} \rightarrow \text{this compound} + \text{HCl} 2-chloroaniline+cyclopropanecarboxylic acid chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(2-chlorophenyl)cyclopropylamine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations on the Cyclopropane Ring

Substituents on the cyclopropane ring significantly influence stability, reactivity, and biological interactions:

Compound Name Cyclopropane Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-(2-Chlorophenyl)cyclopropanecarboxamide None C₁₀H₁₀ClNO 195.65 Base structure; 2-chlorophenyl group
3-(2,2-Dichlorovinyl)-N-(2-methoxyphenyl)-2,2-dimethylcyclopropanecarboxamide 2,2-Dimethyl, 2,2-dichlorovinyl C₁₇H₁₈Cl₂NO₂ 354.24 Enhanced lipophilicity; dichlorovinyl
(E)-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethyl-N-(2-naphthyl)cyclopropanecarboxamide 2,2-Dimethyl, trifluoropropenyl C₁₉H₁₇ClF₃NO 375.80 Fluorine atoms improve metabolic stability
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide Hydroxyiminoethyl C₁₃H₁₅N₂O₂ 247.27 Polar hydroxyimino group; X-ray characterized

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability and influence electronic interactions .

Variations in the Aryl Group

The aryl group attached to the carboxamide nitrogen modulates electronic and steric properties:

Compound Name Aryl Group Key Modifications Biological Activity (if reported) Reference
This compound 2-Chlorophenyl Chlorine at ortho position Research use only
N-(4-(3-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide 3-Cyanophenyl-pyridine Pyridine backbone; cyano group GSK-3β inhibition (anti-neuroinflammatory)
N-(2-Methoxyphenyl)cyclopropanecarboxamide derivatives 2-Methoxyphenyl Methoxy donor group Fungicidal activity (in related triazoles)
N-(2-Naphthyl)cyclopropanecarboxamide 2-Naphthyl Polycyclic aromatic system Enhanced π-π stacking (crystallography)

Key Observations :

  • Electron-donating groups (e.g., methoxy) improve solubility but may reduce receptor binding affinity .
  • Heterocyclic systems (e.g., pyridine in ) enable targeted interactions with enzymes like GSK-3β .

Key Observations :

  • Diastereomer separation (e.g., ) is critical for obtaining enantiopure products .
  • Complex heterocycles (e.g., ) often require multi-step synthesis with specialized catalysts .

Physicochemical and Pharmacological Properties

Compound Name Calculated LogD (pH 5.5) H-Bond Donors/Acceptors Notable Applications Reference
This compound Not reported 1/2 Research reagent
N-[3-[5-(2-Chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]cyclopropanecarboxamide Not reported 2/6 Kinase inhibition (SGX-EX0175)
3-[(Cyclopropylcarbonyl)amino]-N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-methylbenzamide 12.43 (acid pKa) 3/4 Not specified

Key Observations :

  • Higher H-bond acceptors (e.g., 6 in ) correlate with improved solubility but may reduce membrane permeability .

Biological Activity

N-(2-chlorophenyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a 2-chlorophenyl group and a carboxamide functional group. The presence of the chlorine atom is significant as it enhances the compound's binding affinity to biological targets compared to non-halogenated analogs.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. Preliminary studies suggest that the compound can modulate the activity of various proteins involved in cell signaling pathways, leading to therapeutic effects against different diseases.

  • Enzyme Interaction : The compound may inhibit or activate certain enzymes, thereby influencing metabolic pathways.
  • Receptor Binding : Its structural features allow it to bind effectively to receptors, potentially altering receptor-mediated signaling.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, including Escherichia coli. Its mechanism involves inhibiting key enzymes necessary for bacterial survival.
  • Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, as summarized in the table below:

Bacterial StrainMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus20
Pseudomonas aeruginosa25

These results indicate that this compound possesses notable antimicrobial potential, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

In vitro studies have assessed the anticancer effects of this compound on various cancer cell lines, including HeLa and MCF-7. The results showed:

  • Cell Proliferation Inhibition : A dose-dependent decrease in cell viability was observed.
  • Apoptosis Induction : Flow cytometry analyses indicated an increase in early and late apoptotic cells upon treatment with the compound.

The following table summarizes the effects on cell viability at different concentrations:

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
108075
256055
503025

These findings suggest that this compound may serve as a promising lead compound for developing novel anticancer therapies .

Case Study 1: Efficacy Against Multidrug-Resistant Bacteria

A recent clinical study investigated the efficacy of this compound against multidrug-resistant strains of Escherichia coli. The study reported a significant reduction in bacterial load in treated patients compared to control groups, highlighting its potential as an effective treatment option .

Case Study 2: Cancer Treatment Synergy

Another study explored the combination therapy potential of this compound with established chemotherapeutics. Results indicated enhanced efficacy when used alongside doxorubicin in breast cancer models, suggesting that this compound could improve treatment outcomes when combined with existing therapies .

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